molecular formula C12H9FO3 B8754788 Methyl 6-fluoro-4-hydroxy-2-naphthoate

Methyl 6-fluoro-4-hydroxy-2-naphthoate

Cat. No.: B8754788
M. Wt: 220.20 g/mol
InChI Key: GKFXRSUWILKQJF-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-4-hydroxy-2-naphthoate is an organic compound that belongs to the class of naphthoates It is characterized by the presence of a fluorine atom at the 6th position, a hydroxyl group at the 4th position, and a methyl ester group at the 2nd position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-fluoro-4-hydroxy-2-naphthoate typically involves the esterification of 6-fluoro-4-hydroxy-2-naphthoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-4-hydroxy-2-naphthoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 6-fluoro-4-oxo-2-naphthoate.

    Reduction: 6-fluoro-4-hydroxy-2-naphthol.

    Substitution: Various substituted naphthoates depending on the nucleophile used.

Scientific Research Applications

Methyl 6-fluoro-4-hydroxy-2-naphthoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-4-hydroxy-2-naphthoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The ester group can undergo hydrolysis to release the active naphthoic acid derivative, which can interact with various enzymes and receptors.

Comparison with Similar Compounds

Methyl 6-fluoro-4-hydroxy-2-naphthoate can be compared with other similar compounds such as:

    Methyl 6-hydroxy-2-naphthoate: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    Methyl 4-hydroxy-6-methoxy-2-naphthoate: Contains a methoxy group instead of a fluorine atom, leading to different chemical and biological properties.

    Methyl 1-hydroxy-2-naphthoate: The hydroxyl group is positioned differently, which can influence its interactions with biological targets.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly alter its chemical and biological behavior compared to its non-fluorinated counterparts.

Properties

Molecular Formula

C12H9FO3

Molecular Weight

220.20 g/mol

IUPAC Name

methyl 6-fluoro-4-hydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C12H9FO3/c1-16-12(15)8-4-7-2-3-9(13)6-10(7)11(14)5-8/h2-6,14H,1H3

InChI Key

GKFXRSUWILKQJF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C2C=C(C=CC2=C1)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-acetoxy-6-fluoro-naphthalene-2-carboxylic acid methyl ester (1 g, 3.8 mmol) in methanol (20 mL) was added sodium methoxide (309 mg, 5.7 mmol). After being stirred at room temperature for 1 hour, the reaction mixture was acidified with 1 N hydrochloric acid to pH 3. The resulting precipitate was collected by filtration and dissolved in ethyl acetate. The organic solution was dried over sodium sulfate, and concentrated in vacuo to afford 900 mg of crude 6-fluoro-4-hydroxy-naphthalene-2-carboxylic acid methyl ester as a pale yellow solid, which was used in the next step without further purification.
Name
4-acetoxy-6-fluoro-naphthalene-2-carboxylic acid methyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
309 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 6-fluoro-4-hydroxy-naphthalene-2-carboxylic acid (0.500 g, 2.42 mmol) in MeOH (10 mL) was added thionyl chloride (0.265 ml, 3.63 mmol) drop-wise at 0° C. and the resulting mixture was refluxed for 5 hours. Methanol was distilled off under reduced pressure, and the residue was diluted with water (5 mL) and extracted with ethyl acetate (2×10 mL). The combined organic extracts were washed with water (5 mL) followed by brine (5 mL), dried and concentrated under reduced pressure to obtain the crude product. Silica gel column chromatography (5% ethyl acetate in hexanes) afforded 6-fluoro-4-hydroxy-naphthalene-2-carboxylic acid methyl ester (0.150 g, 28%) as a light yellow solid. MS cald. for C12H10FO3 [(M+H)+]: 221, obsd. 221.2.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.265 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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